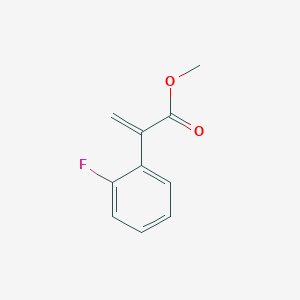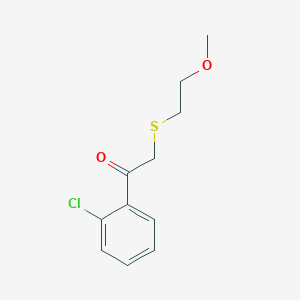
ethyl N-(benzenesulfonyl)carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(benzenesulfonyl)carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is characterized by the presence of an ethyl group, a benzenesulfonyl group, and a carboximidate functional group. It is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-(benzenesulfonyl)carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . . The reaction typically requires an acidic environment and an excess of alcohol to drive the formation of the desired imidate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of the Pinner reaction can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(benzenesulfonyl)carboximidate undergoes various types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form esters.
Aminolysis: It reacts with amines to form amidines.
Rearrangement: It can undergo the Chapman rearrangement, where aryl N-arylbenzimidates are converted to the corresponding amides.
Common Reagents and Conditions
Hydrolysis: Typically requires water and an acid catalyst.
Aminolysis: Involves the use of amines or ammonia.
Chapman Rearrangement: Requires thermal conditions to facilitate the intramolecular migration of the aryl group.
Major Products Formed
Esters: Formed through hydrolysis.
Amidines: Formed through aminolysis.
Amides: Formed through the Chapman rearrangement.
Applications De Recherche Scientifique
Ethyl N-(benzenesulfonyl)carboximidate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl N-(benzenesulfonyl)carboximidate involves its reactivity as an electrophile. It can undergo addition reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in the synthesis of benzenesulfonamide derivatives, it acts as a precursor that undergoes further chemical transformations .
Comparaison Avec Des Composés Similaires
Ethyl N-(benzenesulfonyl)carboximidate can be compared with other carboximidates and benzenesulfonamide derivatives:
Carboximidates: Similar compounds include mthis compound and propyl N-(benzenesulfonyl)carboximidate. These compounds share similar reactivity and applications but differ in their alkyl groups.
Benzenesulfonamide Derivatives: Compounds such as benzenesulfonamide and N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit similar biological activities and are used in medicinal chemistry
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
ethyl (1E)-N-(benzenesulfonyl)methanimidate |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-8-10-14(11,12)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
Clé InChI |
BDKZTFIMIAMXCF-CSKARUKUSA-N |
SMILES isomérique |
CCO/C=N/S(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC=NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


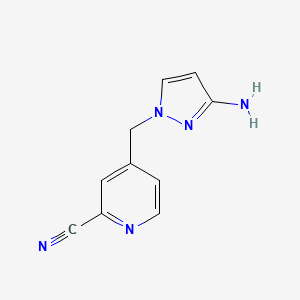
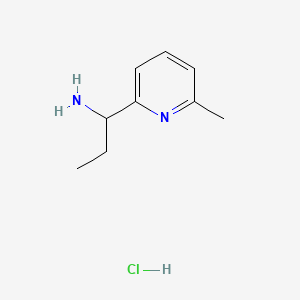
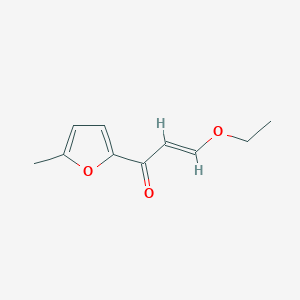
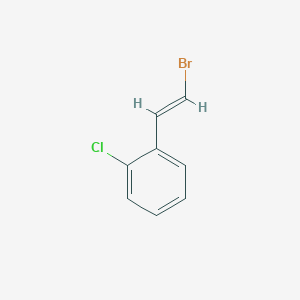

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)

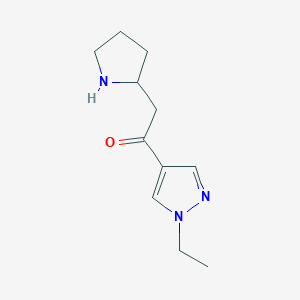
![4-Chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13637857.png)



